molecular formula C15H20N2O3 B12934753 3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 662166-80-5

3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B12934753
CAS No.: 662166-80-5
M. Wt: 276.33 g/mol
InChI Key: JWSOBBIUEMSLPT-UHFFFAOYSA-N
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Description

3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and efficiency. Continuous flow reactors may also be employed to facilitate the synthesis process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or methoxybenzyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced imidazolidine-2,4-dione compounds with fewer double bonds.

    Substitution: Substituted imidazolidine-2,4-dione compounds with new functional groups replacing the original substituents.

Scientific Research Applications

3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione
  • 3-Butyl-1-(4-methoxybenzyl)thiazolidine-2,4-dione
  • 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione derivatives

Uniqueness

3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and methoxybenzyl groups enhances its lipophilicity and potential for interacting with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development.

Properties

CAS No.

662166-80-5

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

3-butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-3-4-9-17-14(18)11-16(15(17)19)10-12-5-7-13(20-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3

InChI Key

JWSOBBIUEMSLPT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CN(C1=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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